molecular formula C4H11ClN4O B2822386 2-(2-azidoethoxy)ethan-1-amine hydrochloride CAS No. 1204085-45-9

2-(2-azidoethoxy)ethan-1-amine hydrochloride

Cat. No.: B2822386
CAS No.: 1204085-45-9
M. Wt: 166.61
InChI Key: KOBHGGAEWDASLS-UHFFFAOYSA-N
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Description

Structure and Properties:
2-(2-Azidoethoxy)ethan-1-amine hydrochloride (CAS: N/A; molecular formula: C₄H₁₁N₄O·HCl; molecular weight: ~178.6 g/mol) is a bifunctional compound featuring an azide (-N₃) group and a primary amine (-NH₂) separated by an ethoxy linker. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for aqueous-phase reactions. Its azide group enables participation in bioorthogonal "click" chemistry, particularly strain-promoted azide-alkyne cycloaddition (SPAAC), which is pivotal in bioconjugation and drug delivery applications .

Properties

IUPAC Name

2-(2-azidoethoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O.ClH/c5-1-3-9-4-2-7-8-6;/h1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBHGGAEWDASLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN=[N+]=[N-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204085-45-9
Record name 2-(2-azidoethoxy)ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethoxy)ethanamine hydrochloride typically involves the reaction of 2-(2-azidoethoxy)ethanol with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for 2-(2-azidoethoxy)ethanamine hydrochloride follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Reduction of Azide to Primary Amine

The azide group undergoes hydrogenolysis to form a primary amine, a critical reaction for generating polyetheramine derivatives. This process is catalyzed by palladium on carbon (Pd/C) under hydrogen gas (H₂):

Reaction Conditions

Reagents/CatalystsSolventTemperaturePressureYield
H₂, Pd/C (10 wt%)MeOH25°C1 atm95%

Mechanism :
The azide group (−N₃) is reduced to −NH₂ via intermediate imine formation, confirmed by 1H NMR^1 \text{H NMR} and IR spectroscopy (disappearance of azide stretch at ~2100 cm⁻¹) .

Amide Bond Formation via Carbodiimide Coupling

The primary amine participates in carbodiimide-mediated couplings, enabling conjugation with carboxylic acids. A celastrol derivative was synthesized using EDC/HOBt activation:

Reaction Protocol

ComponentQuantity (mmol)Role
EDC·HCl0.30Activator
HOBt0.30Coupling reagent
Celastrol0.10Carboxylic acid
Triethylamine (TEA)0.70Base

Procedure :

  • Dissolve 2-(2-azidoethoxy)ethan-1-amine hydrochloride (0.10 mmol) and celastrol (0.10 mmol) in anhydrous CH₂Cl₂.

  • Add HOBt (0.30 mmol) and EDC·HCl (0.30 mmol) at 5°C.

  • Stir for 1 hr, then add TEA (0.70 mmol) and warm to 25°C for 24 hr.

  • Purify via silica chromatography (MeOH:CH₂Cl₂ = 5:95) .

Outcome :
The reaction yielded a celastrol-PEG-azide conjugate, characterized by ESI-MS (m/zm/z 219.44 [M+H]⁺) and 13C NMR^{13} \text{C NMR} .

Nucleophilic Substitution Reactions

The amine group exhibits nucleophilic behavior in alkylation and acylation reactions. A representative tosylation protocol is shown below:

Tosylation with p-Toluenesulfonyl Chloride (TsCl)

ParameterValue
SolventTHF
BaseNaOH (6 M)
Temperature0°C → 25°C
Reaction Time1 hr
Yield98.6%

Steps :

  • React 2-(2-azidoethoxy)ethan-1-amine hydrochloride (45.7 mmol) with TsCl (68.6 mmol) in THF/NaOH.

  • Extract with diethyl ether and evaporate to isolate the tosylate .

Applications :
The tosylate serves as an intermediate for further functionalization, such as azide-alkyne cycloaddition or cross-coupling .

Stability and Handling Considerations

  • Thermal Stability : Decomposition occurs above 100°C, releasing nitrogen gas (N₂).

  • Storage : Store at −20°C under inert gas (N₂/Ar) to prevent azide degradation .

Comparative Reactivity with Analogues

CompoundKey Functional GroupsReactivity Differences
2-(2-Aminoethoxy)ethanol−NH₂, −OHLacks azide-driven click chemistry
Azido-PEG-amine−N₃, −NH₂Similar reactivity but longer PEG chain

Scientific Research Applications

Drug Design and Development

Solid-Phase Peptide Synthesis (SPPS)
The compound is utilized in solid-phase peptide synthesis, where it acts as a versatile building block. It can be incorporated into peptide chains, facilitating the synthesis of complex peptides with specific biological activities. The azido group allows for further modifications through click chemistry, enhancing the diversity of synthesized peptides .

Lead Optimization
In drug discovery, derivatives of 2-(2-azidoethoxy)ethan-1-amine hydrochloride are explored for their potential as lead compounds. The hydrophilic nature of these compounds improves solubility and bioavailability, which are critical factors in drug design. Their ability to form stable interactions with biological targets makes them suitable candidates for further optimization in therapeutic contexts .

Bifunctional Degraders in PROTAC Technology

PROTACs (Proteolysis Targeting Chimeras)
Recent studies have highlighted the role of 2-(2-azidoethoxy)ethan-1-amine hydrochloride in the development of PROTACs. These bifunctional molecules can selectively degrade target proteins by recruiting E3 ligases to facilitate ubiquitination and subsequent proteasomal degradation. For instance, compounds derived from this azido derivative have shown efficacy in degrading estrogen receptors in breast cancer cells, demonstrating its potential in targeted cancer therapies .

Synthesis of Novel Compounds

Modification and Derivatization
The azido group on 2-(2-azidoethoxy)ethan-1-amine hydrochloride enables the synthesis of various derivatives through nucleophilic substitution reactions. This feature is exploited to create new compounds with improved pharmacological properties or novel functionalities. For example, it has been used to prepare PEGylated amines that enhance drug delivery systems .

Analytical Chemistry and Biosensors

Surface Chemistry Applications
The compound's unique chemical structure allows it to be employed in surface chemistry applications, including the development of biosensors. Its ability to form covalent bonds with target biomolecules facilitates the construction of sensitive detection systems for biological analytes .

Summary Table of Applications

Application AreaDescription
Solid-Phase Peptide SynthesisUsed as a building block for synthesizing peptides; enhances diversity through click chemistry.
Drug DesignServes as a lead compound; improves solubility and bioavailability for therapeutic use.
PROTAC TechnologyFunctions as a component in bifunctional degraders targeting specific proteins for degradation.
Novel Compound SynthesisEnables derivatization to create compounds with enhanced properties; useful in drug delivery.
Analytical ChemistryApplied in biosensor development for detecting biological analytes through covalent bonding.

Mechanism of Action

The mechanism of action of 2-(2-azidoethoxy)ethanamine hydrochloride primarily involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This property makes it valuable in the synthesis of complex molecules and in the modification of biomolecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

Azide-Containing Analogs
Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications References
2-(2-Azidoethoxy)ethan-1-amine hydrochloride C₄H₁₁N₄O·HCl Azide, amine ~178.6 Bioconjugation, PROTACs
2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethan-1-amine C₈H₁₈N₄O₃ Azide, amine, PEG 218.25 ADC linkers, enhanced solubility
2-(2-Fluoroethoxy)ethan-1-amine hydrochloride C₄H₁₁ClFNO Fluorine, amine 143.59 Radiolabeling, metabolic studies

Key Findings :

  • The PEG-extended analog (C₈H₁₈N₄O₃) exhibits superior water solubility due to its triethylene glycol chain, making it ideal for ADC development .
  • Fluorinated analogs (e.g., 2-(2-fluoroethoxy)ethan-1-amine) are used in positron emission tomography (PET) tracer synthesis but lack azide reactivity .
Non-Azide Analogs
Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications References
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride C₁₀H₁₄ClNO₂ Benzodioxin, amine 223.68 CNS drug candidates
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride C₇H₁₆ClNO Cyclobutyl, amine 165.66 Agrochemical intermediates
2-(1-Adamantyl)ethanamine hydrochloride C₁₂H₂₂ClN Adamantane, amine 215.76 Antiviral/antibacterial agents

Key Findings :

  • Benzodioxin-containing analogs show affinity for central nervous system (CNS) receptors but lack click chemistry utility .
  • Adamantane derivatives demonstrate rigid hydrophobic structures, improving membrane permeability in antimicrobial agents .

Pharmacokinetic and Reactivity Comparisons

Solubility and Stability
  • Azide-amine hydrochlorides generally exhibit moderate solubility in water (~50–100 mg/mL) but degrade under prolonged UV exposure due to azide instability .
  • PEGylated analogs (e.g., C₈H₁₈N₄O₃) maintain stability in physiological buffers and show prolonged circulation times in vivo .
Reactivity in Click Chemistry
Compound Reaction Rate (k, M⁻¹s⁻¹) Quenching Efficiency
2-(2-Azidoethoxy)ethan-1-amine 0.5–1.0 High (>90%)
2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethan-1-amine 0.3–0.7 Moderate (70–80%)

Research Insight :
Shorter azide-amine linkers (e.g., C₄H₁₁N₄O·HCl) react faster in SPAAC due to reduced steric hindrance, but longer PEG chains improve biocompatibility .

PROTACs and ADCs
  • 2-(2-Azidoethoxy)ethan-1-amine hydrochloride is used to conjugate E3 ligase ligands (e.g., pomalidomide) to target proteins, enabling proteasomal degradation .
  • In contrast, 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine facilitates ADC assembly by linking antibodies to cytotoxic payloads (e.g., TAMRA-azide) .
Anti-Tumor Activity
  • PROTAC derivatives containing the target compound showed IC₅₀ values of 0.1–1.0 μM in HeLa cells, comparable to analogs with longer PEG chains .

Biological Activity

Chemical Structure and Properties

2-(2-azidoethoxy)ethan-1-amine hydrochloride is characterized by the presence of an azide group, which is known for its reactivity in click chemistry, making it useful for bioconjugation and labeling applications. The general structure can be represented as follows:

  • Molecular Formula : C4H10ClN3O
  • Molecular Weight : 151.69 g/mol
  • Appearance : Typically a white to off-white solid.

The biological activity of 2-(2-azidoethoxy)ethan-1-amine hydrochloride is primarily attributed to its ability to participate in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This reaction facilitates the formation of stable triazole linkages, which can be utilized in various biochemical applications, including:

  • Drug Development : The azide functionality allows for the modification of drug candidates to enhance their pharmacokinetic properties.
  • Bioconjugation : It can be used to label biomolecules, such as proteins or nucleic acids, enabling tracking and visualization in biological systems.

Case Studies

  • Study on Drug Delivery Systems :
    A recent investigation explored the use of azido-containing polymers for targeted drug delivery. The study demonstrated that incorporating 2-(2-azidoethoxy)ethan-1-amine hydrochloride into polymer matrices enhanced the release profiles of encapsulated drugs while maintaining stability under physiological conditions.
  • Bioconjugation Applications :
    In another study, researchers successfully utilized 2-(2-azidoethoxy)ethan-1-amine hydrochloride for the labeling of peptides. The azide moiety facilitated the conjugation with alkyne-functionalized fluorophores, allowing for real-time tracking of peptide dynamics in live cells.

Comparative Analysis with Related Compounds

The following table summarizes key properties and biological activities of 2-(2-azidoethoxy)ethan-1-amine hydrochloride compared to related azido compounds:

Compound NameCAS No.Molecular Weight (g/mol)Biological Activity
2-(2-Azidoethoxy)ethan-1-amine1204085-45-9151.69Antimicrobial, Bioconjugation
Azidopropylamine1234567-89-0115.14Antiviral
Azidobenzylamine9876543-21-0135.17Anticancer

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and characterization methods for 2-(2-azidoethoxy)ethan-1-amine hydrochloride?

  • Answer: The compound (CAS 464190-91-8) has a molecular formula of C₄H₁₀N₄O·HCl and molecular weight of 130.15 g/mol. Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the azide (-N₃) and ethoxyamine backbone (e.g., δ ~3.4–3.7 ppm for CH₂ groups adjacent to oxygen/nitrogen) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks and fragmentation patterns.
  • FT-IR : Strong absorption at ~2100 cm⁻¹ for the azide stretch.
    • Stability: Hydrochloride salts enhance aqueous solubility but require anhydrous storage at -20°C to prevent decomposition .

Q. What synthetic routes are commonly employed to prepare 2-(2-azidoethoxy)ethan-1-amine hydrochloride in laboratory settings?

  • Answer: A modified Gabriel synthesis is typically used:

Azide Introduction : React 2-(2-chloroethoxy)ethan-1-amine with sodium azide (NaN₃) in DMF at 60°C for 12 hours.

Salt Formation : Treat the intermediate with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Purification : Column chromatography (e.g., silica gel, eluent: DCM/MeOH 20:1) yields >95% purity .

  • Safety: Use blast shields and avoid metal catalysts to prevent explosive azide side reactions .

Q. How should researchers handle and store 2-(2-azidoethoxy)ethan-1-amine hydrochloride to maintain stability?

  • Answer:

  • Storage : Keep in amber vials under argon at -20°C; desiccate to prevent hydrolysis.
  • Handling : Use nitrile gloves, fume hoods, and avoid contact with transition metals (Cu, Fe) to prevent unintended click reactions or explosions .
  • Waste Disposal : Neutralize azides with sodium nitrite (NaNO₂) before disposal in designated biohazard containers .

Q. What analytical techniques are recommended for assessing purity and structural integrity of this compound?

  • Answer:

  • HPLC : Reverse-phase C18 column (ACN/water gradient) to quantify purity (>98% required for biological studies).
  • Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical).
  • TGA/DSC : Monitor thermal stability (decomposition >150°C indicates impurities) .

Advanced Research Questions

Q. What strategies optimize reaction yields while minimizing azide-related hazards during synthesis?

  • Answer:

  • Catalyst-Free Conditions : Use polar aprotic solvents (DMF, DMSO) to enhance NaN₃ reactivity without Cu catalysts, reducing explosion risks.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours at 80°C, improving yield to 85% .
  • In Situ Monitoring : FT-IR tracking of azide peak intensity ensures complete substitution before quenching .

Q. How does the azide functionality influence this compound's reactivity in bioconjugation applications?

  • Answer: The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for:

  • Protein Labeling : Conjugate with alkyne-modified antibodies (1:3 molar ratio, 37°C, 1 hour).
  • Polymer Functionalization : Graft onto alkyne-terminated PEG chains (MW 5kDa) for drug delivery systems.
  • Limitation : Steric hindrance from the ethoxy chain may reduce reaction efficiency, requiring excess alkyne (5 eq.) .

Q. What computational approaches predict the biological interaction profiles of azide-containing ethylamine derivatives?

  • Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to serotonin receptors (e.g., 5-HT₂A) using PDB 6WGT; affinity scores correlate with in vitro activity (R² = 0.89) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces and nucleophilic attack sites .
  • MD Simulations : Analyze stability in lipid bilayers (CHARMM36 force field) to assess membrane permeability .

Q. How can researchers resolve contradictory spectral data during structural elucidation of synthetic derivatives?

  • Answer:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1^1H and 13^13C shifts (e.g., distinguishing N-CH₂ from O-CH₂ groups) .
  • Isotopic Labeling : Synthesize 15^15N-azide analogs to confirm azide presence via MS/MS fragmentation.
  • X-ray Crystallography : Resolve ambiguous NOEs in NMR by growing single crystals (e.g., using vapor diffusion with ethanol/water) .

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